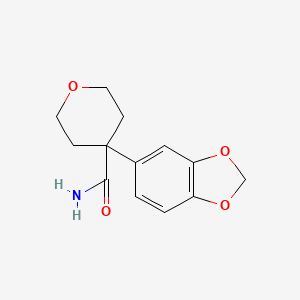

4-(2H-1,3-benzodioxol-5-yl)oxane-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

4-(1,3-benzodioxol-5-yl)oxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c14-12(15)13(3-5-16-6-4-13)9-1-2-10-11(7-9)18-8-17-10/h1-2,7H,3-6,8H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNIZCIKBWXJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC3=C(C=C2)OCO3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-(2H-1,3-benzodioxol-5-yl)oxane-4-carboxamide , also referred to as N-(2H-1,3-benzodioxol-5-yl)-4-phenyloxane-4-carboxamide, is a synthetic organic molecule with notable structural features that include a benzodioxole moiety and an oxane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antioxidant and anticancer properties.

Chemical Structure and Properties

The chemical formula for this compound is . Its unique structural characteristics allow it to interact with various biological targets, making it a subject of interest for pharmacological research.

Antioxidant Activity

Benzodioxole derivatives are known for their antioxidant properties. The presence of the benzodioxole structure in this compound suggests that it may scavenge free radicals and protect cellular components from oxidative stress. Studies indicate that compounds with similar structures exhibit significant antioxidant activity, which may contribute to their therapeutic potential in preventing oxidative damage associated with various diseases.

Anticancer Activity

Research has highlighted the anticancer potential of compounds containing benzodioxole moieties. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cancer progression, particularly through the inhibition of specific kinases involved in tumor growth .

The mechanism by which this compound exerts its biological effects is believed to involve binding interactions with key enzymes and receptors. The oxane ring and the benzodioxole group facilitate hydrogen bonding and hydrophobic interactions with biological macromolecules, potentially influencing metabolic pathways and cellular signaling.

Study on Anticancer Properties

In a study investigating the anticancer effects of benzodioxole derivatives, it was found that compounds structurally related to this compound exhibited potent inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study reported IC50 values indicating effective concentrations required to achieve significant cytotoxicity.

Interaction Studies

Another research effort focused on the binding affinity of this compound to specific receptors implicated in metabolic disorders. The findings suggested that this compound could modulate receptor activity, thereby influencing metabolic pathways associated with diseases such as diabetes and obesity. This highlights its potential as a therapeutic agent beyond oncology.

Comparative Analysis with Related Compounds

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| N-(1,3-benzodioxol-5-yl)-4-oxo-3-phenylphthalazine-1-carboxamide | C22H15N3O4 | Contains a phthalazine core; potential anticancer activity. |

| N-(2H-benzodioxol-5-yloxy)-N'-phenylurea | C16H15N2O3 | Urea linkage; studied for herbicidal properties. |

| 4-(2H-benzodioxol-5-yloxy)-N-cyclohexylpiperazine | C19H27N3O3 | Piperazine ring; explored for neuropharmacological effects. |

This table illustrates the diversity among compounds related to this compound, emphasizing its unique features that may influence its biological activity differently than other similar compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis and Building Block

This compound serves as a versatile building block in organic synthesis. Its unique structure facilitates the exploration of new synthetic pathways, allowing chemists to develop more complex molecules. The synthesis typically involves the cyclization of catechol with formaldehyde to form the benzodioxole ring, followed by reactions to create the oxane ring and introduce functional groups like methanamine.

Table 1: Synthetic Routes for 4-(2H-1,3-benzodioxol-5-yl)oxane-4-carboxamide

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Cyclization of catechol with formaldehyde | Acidic or basic conditions |

| 2 | Reaction with epoxide | Acidic or basic conditions |

| 3 | Introduction of methanamine group | Varies based on target |

Biological Applications

Enzyme Interactions and Metabolic Pathways

In biological research, this compound is used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological targets, making it valuable for investigating mechanisms of action in cellular processes. Compounds with similar structural motifs have been linked to diverse bioactivities, including anti-inflammatory and anticancer properties.

Case Study: Binding Affinity Studies

Research indicates that compounds containing benzodioxole groups often exhibit significant binding affinities to enzymes involved in metabolic pathways. For instance, studies have shown that related compounds can modulate the activity of fatty acid amide hydrolase (FAAH), which is crucial in regulating endocannabinoid levels .

Medical Applications

Pharmaceutical Development

The compound is recognized for its potential as a pharmaceutical intermediate. Its ability to interact with specific biological targets positions it as a candidate for drug development. Investigations into its pharmacological properties suggest that it may be effective in treating conditions such as pain and anxiety through modulation of neurotransmitter systems.

Table 2: Potential Medical Applications

| Application Area | Description |

|---|---|

| Pain Management | Modulation of neurotransmitter systems |

| Anxiety Treatment | Interaction with endocannabinoid pathways |

| Anticancer Research | Potential activity against cancer cells |

Industrial Applications

Specialty Chemicals and Materials

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering. The compound's stability and reactivity allow for its use in developing new materials with desirable characteristics .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and biological differences between 4-(2H-1,3-benzodioxol-5-yl)oxane-4-carboxamide and related compounds:

Key Structural and Functional Differences:

Core Heterocycle :

- The oxane ring in the target compound may confer conformational rigidity compared to the pyrazole or thiophene cores in analogs. This could influence binding to biological targets .

- Pyrazole and thiophene derivatives exhibit planar aromatic systems, enhancing π-π stacking interactions in enzyme binding pockets, whereas the oxane ring introduces stereoelectronic effects .

Substituent Effects: The carboxamide group in the target compound is a hydrogen-bond donor/acceptor, similar to the chromene-carboxamide in . However, the absence of an extended conjugated system (as in chromene) may reduce UV absorption properties.

Synthetic Complexity :

- The pyrazole derivative requires hydrazine coupling and column chromatography for purification, whereas the thiophene-chromene analog involves multi-step heterocycle formation. The oxane-based compound may require specialized cyclization conditions (e.g., acid catalysis) for ring closure.

Research Findings and Implications

Crystallographic Analysis:

- The pyrazole analog crystallizes in a monoclinic system with two independent molecules (A and B) exhibiting distinct dihedral angles (31.67° vs. 68.22°) between the benzodioxol and pyrazole rings. This conformational flexibility may contribute to its broad bioactivity .

- Hydrogen-bonding networks (N–H⋯N and C–H⋯O) stabilize the crystal lattice, a feature likely shared by the target compound if crystallized under similar conditions .

Pharmacological Potential:

- Antimicrobial Activity : Benzodioxol-containing compounds disrupt microbial cell membranes via hydrophobic interactions, as seen in the pyrazole analog’s antifungal effects .

- Antitumor Mechanisms : Chromene-carboxamide derivatives inhibit kinases (e.g., EGFR), suggesting that the target compound’s carboxamide group could be optimized for similar targets.

Data Tables

Table 1: Crystallographic Data for Selected Analogs

Vorbereitungsmethoden

General Synthetic Strategies

The synthesis of this compound generally follows a two-stage approach:

- Stage 1: Formation of the oxane ring bearing the benzodioxole substituent.

- Stage 2: Conversion of the corresponding carboxylic acid intermediate to the carboxamide.

Preparation of the Carboxamide via Carbonyldiimidazole Activation

A well-documented and efficient method for preparing 4-(2H-1,3-benzodioxol-5-yl)oxane-4-carboxamide involves the activation of the corresponding carboxylic acid with 1,1′-carbonyldiimidazole (CDI) followed by amidation with ammonium hydroxide.

- After reaction completion, the mixture is diluted with water and extracted with ethyl acetate.

- Organic layers are washed with dilute HCl or potassium phosphate buffer (pH 5.8) to remove residual CDI and imidazole.

- Drying over anhydrous MgSO4 and evaporation under reduced pressure yields the pure primary amide.

- This method often yields high purity products suitable for further use without additional purification steps.

Reference: This protocol is adapted from a general procedure for primary amide synthesis from carboxylic acids using CDI activation, reported with yields up to 95% for related benzodioxine carboxamides.

Alternative Multi-Step Synthetic Routes

Other synthetic routes reported in related compounds involve:

- Cyclization and functional group transformations to build the oxane ring and introduce benzodioxole substituents.

- Use of thiourea and bromoethanone derivatives under inert atmosphere in ethanol at 66–80°C for 24 hours to form intermediates, with yields around 41.3%.

- Alkylation reactions of benzodioxolyl amines with benzyl bromides in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at room temperature, followed by silica gel column chromatography purification. These reactions typically give moderate yields (16–18%) for substituted derivatives.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| CDI Activation + Ammonium Hydroxide | Carboxylic acid + CDI in THF, then NH4OH, 20°C | Up to 95% | High yield, mild conditions, simple purification |

| Thiourea + 2-bromoethanone | Ethanol, 66–80°C, 24 h, inert atmosphere | 41.3% | Intermediate formation step, moderate yield |

| Alkylation of Benzodioxolyl Amine | NaH + benzyl bromide in THF, room temperature | 16–18% | Multi-step, moderate yield, requires column chromatography |

Analysis and Recommendations

- The CDI activation followed by ammonium hydroxide treatment is the most efficient and straightforward method for preparing this compound, offering high yields and mild reaction conditions.

- Multi-step alkylation and cyclization methods, while useful for intermediate synthesis, generally provide lower yields and require more extensive purification.

- The choice of method depends on the availability of starting materials and desired scale; however, the CDI method is preferred for laboratory and industrial synthesis due to its reliability and scalability.

Q & A

Q. Table 1: Representative Synthetic Conditions

What spectroscopic and crystallographic methods are critical for characterizing this compound?

Level: Basic

Answer:

- X-ray crystallography : Essential for resolving stereochemistry and hydrogen-bonding networks. For example, polymorphs of related benzodioxole-pyrazole compounds were analyzed using SHELX for refinement and ORTEP for visualization . Key parameters include:

- Spectroscopy :

- NMR : Assigning proton environments (e.g., benzodioxole protons at δ 5.9–6.1 ppm).

- FT-IR : Confirming carboxamide C=O stretches (~1680 cm⁻¹).

Q. Table 2: Crystallographic Data for a Related Compound

| Parameter | Polymorph A (Triclinic) | Polymorph B (Monoclinic) |

|---|---|---|

| Space group | P1̄ | P2₁/c |

| Z′ | 2 | 1 |

| Dihedral angle | 31.67° | 47.18° |

| Reference |

How can computational tools enhance the analysis of molecular packing and intermolecular interactions?

Level: Advanced

Answer:

- Hirshfeld surfaces : Quantify close-contact interactions (e.g., C–H⋯π, π–π stacking) using CrystalExplorer. For benzodioxole derivatives, these surfaces revealed dominant H⋯H (60%) and H⋯O (25%) contacts .

- Energy frameworks : Compare stabilization energies (electrostatic, dispersion) between polymorphs. For example, triclinic vs. monoclinic forms of a related compound showed distinct energy landscapes due to varying hydrogen-bond strengths .

- NCI plots : Visualize non-covalent interactions (e.g., van der Waals, steric clashes) to rationalize packing efficiency .

How should researchers address contradictions in crystallographic or biological activity data?

Level: Advanced

Answer:

- Crystallographic discrepancies :

- Biological activity variability :

- Assay standardization : Control kinase assay conditions (e.g., ATP concentration, pH) to minimize off-target effects .

- Metabolic stability : Assess compound degradation in liver microsomes to explain inconsistent IC₅₀ values .

What mechanistic hypotheses exist for the biological activity of this compound?

Level: Advanced

Answer:

- Kinase inhibition : Structural analogs (e.g., thiazolidinones) inhibit protein kinases via ATP-binding pocket competition. The benzodioxole moiety may enhance selectivity for inflammatory kinases like 5-lipoxygenase .

- Anti-inflammatory pathways : Dual inhibition of 5-LOX and mPGES-1 (microsomal prostaglandin E2 synthase-1) is hypothesized, as seen in related dual inhibitors .

- Synergistic effects : The oxane-carboxamide scaffold may improve membrane permeability compared to simpler benzodioxoles, enhancing intracellular target engagement .

How can reaction conditions be optimized to improve yields of derivatives?

Level: Advanced

Answer:

- Catalyst screening : Test PdCl₂(PPh₃)₂ vs. CuI for coupling reactions; reports higher efficiency with Pd in DMSO.

- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of aromatic intermediates .

- Temperature control : Low temps (0–5°C) reduce side reactions during sulfonylation steps (e.g., ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.